E 5324

Description

Historical Context and Significance of E-5324 in Scientific Discovery

The initial synthesis and characterization of E-5324, and related compounds, can be traced back to scientific literature from the early 1990s, with a reference to its synthesis appearing in a 1993 publication in the Journal of Medicinal Chemistry. wikipedia.org This historical presence underscores its long-standing relevance within the realm of synthetic chemistry and its potential as a scaffold for medicinal chemistry investigations. The significance of E-5324 in scientific discovery primarily stems from its identification as a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov ACAT enzymes play a critical role in cholesterol esterification, a process central to cholesterol homeostasis and the development of various lipid-related pathologies. The discovery of E-5324's inhibitory activity against ACAT provided a valuable chemical probe for studying this enzymatic pathway and its implications in biological processes. nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to E-5324

In the current research landscape, E-5324 is recognized for its potent inhibitory effects on acyl-CoA:cholesterol acyltransferase (ACAT). Specifically, it has demonstrated inhibitory concentrations (IC50) ranging from 44 to 190 nM against ACAT. nih.gov This activity highlights its capacity to modulate lipid metabolism pathways.

The detailed research findings regarding E-5324's ACAT inhibitory activity are summarized in the table below:

| Target Enzyme | Inhibitory Activity (IC50) |

| ACAT | 44 to 190 nM |

While E-5324's role as an ACAT inhibitor is established, there remain significant knowledge gaps regarding its broader biological activities and specific applications. Although compounds with similar structural motifs, particularly urea (B33335) derivatives and those containing imidazole (B134444) rings, have been explored for diverse therapeutic potentials, including anti-inflammatory, antimicrobial, and anticancer activities, the specific applications of E-5324 itself are not widely documented in publicly accessible literature. nih.gov The precise mechanisms of its interaction with ACAT beyond inhibition, its selectivity across different ACAT isoforms (if applicable), and its cellular and in vivo effects warrant further investigation.

Research Objectives and Scope for Comprehensive Investigation of E-5324

A comprehensive investigation into E-5324 would aim to bridge the identified knowledge gaps, focusing on a deeper understanding of its chemical biology. Key research objectives include:

Elucidating the full spectrum of E-5324's biological activities: Beyond ACAT inhibition, exploring other potential molecular targets and pathways influenced by E-5324 through systematic biological screening. This would involve a range of in vitro assays to identify any additional enzyme inhibitions, receptor modulations, or cellular responses. nih.gov

Detailed characterization of its physicochemical properties: Understanding its solubility, stability, and other properties crucial for its handling and potential application in various biological assays and experimental setups. nih.gov

Investigating structure-activity relationships (SAR): Modifying the chemical structure of E-5324 to understand how specific functional groups contribute to its ACAT inhibitory potency and other observed activities. This could involve synthesizing analogues with targeted modifications to the urea backbone, aromatic systems, or alkyl chain.

Exploring its utility as a chemical probe: Utilizing E-5324 as a tool to further dissect the biological roles of ACAT and other identified targets in complex biological systems. This could involve using E-5324 in cell-based models to study its effects on cholesterol esterification, lipid droplet formation, and cellular signaling pathways.

The scope of such an investigation would strictly adhere to chemical biology principles, focusing on the compound's intrinsic properties and its interactions with biological molecules and pathways. This includes its synthesis, rigorous chemical characterization (e.g., using spectroscopy and chromatography), and subsequent biological screening and mechanistic studies. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

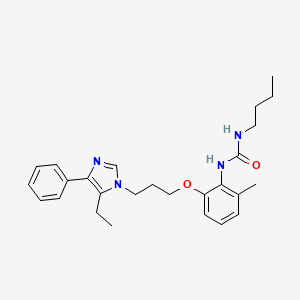

1-butyl-3-[2-[3-(5-ethyl-4-phenylimidazol-1-yl)propoxy]-6-methylphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O2/c1-4-6-16-27-26(31)29-24-20(3)12-10-15-23(24)32-18-11-17-30-19-28-25(22(30)5-2)21-13-8-7-9-14-21/h7-10,12-15,19H,4-6,11,16-18H2,1-3H3,(H2,27,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZTZGNLFLQHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=C(C=CC=C1OCCCN2C=NC(=C2CC)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161824 | |

| Record name | E 5324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141799-76-0 | |

| Record name | E 5324 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141799760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E 5324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of E 5324

Strategic Approaches for the Chemical Synthesis of E-5324

The controlled construction of the E-5324 scaffold requires precise synthetic routes to assemble its distinct molecular fragments. ontosight.ai Several synthetic methods have been reported for E-5324. chemicalbook.com

Catalytic Processes in E-5324 Synthesis

Catalytic processes play a crucial role in enhancing the efficiency and selectivity of E-5324 synthesis. Transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, could be employed for the formation of carbon-carbon or carbon-heteroatom bonds, particularly in assembling the substituted aromatic and imidazole (B134444) moieties. Acid or base catalysis might be utilized for cyclization steps in the formation of the imidazole ring or for facilitating condensation reactions. The application of specific catalysts allows for milder reaction conditions, improved yields, and reduced by-product formation, which are critical for the scalable production of complex molecules like E-5324.

Combinatorial Chemistry Approaches for E-5324 Analogs

Combinatorial chemistry offers a powerful approach for the rapid generation of a diverse library of E-5324 analogs. By varying substituents on the aromatic rings, the alkyl chain, or the urea (B33335) nitrogen atoms, a vast array of structurally related compounds can be synthesized. This methodology typically involves solid-phase synthesis or parallel solution-phase synthesis, enabling the simultaneous production of multiple derivatives. chemicalbook.com Such an approach is invaluable for high-throughput screening and identifying compounds with improved potency, selectivity, or altered pharmacokinetic profiles, building upon the known synthetic methods for E-5324. chemicalbook.com

Chemical Modification and Derivatization Strategies for E-5324

Beyond its primary synthesis, E-5324 can undergo various chemical modifications and derivatizations to expand its utility in research and development. These strategies are crucial for understanding its mechanism of action, identifying its biological targets, and optimizing its pharmacological properties.

Design and Synthesis of E-5324 Probes and Tags

The design and synthesis of E-5324 probes and tags involve incorporating specific functional groups that allow for detection, immobilization, or selective interaction with biological systems. ontosight.ai For instance, the introduction of fluorescent tags (e.g., fluorophores via amide coupling or click chemistry) enables the visualization of E-5324's distribution within cells or tissues. Biotinylation allows for affinity purification of E-5324-binding proteins, aiding in target identification. Photoaffinity labels can be appended to E-5324 to covalently capture its binding partners upon photoactivation, providing insights into its molecular targets. These derivatizations are strategically planned to maintain the core biological activity of E-5324 while providing a handle for experimental manipulation. ontosight.ai

Preparation of E-5324 Analogs for Structure-Activity Relationship Studies

Systematic preparation of E-5324 analogs is fundamental for comprehensive Structure-Activity Relationship (SAR) studies. ontosight.ai By making precise modifications to different parts of the E-5324 molecule, researchers can elucidate which structural features are critical for its biological activity, such as its potent ACAT inhibition. glpbio.com Common derivatization strategies include:

Alkylations and acylations: Modifying the nitrogen atoms of the urea or imidazole ring, or hydroxyl groups if present.

Substitutions on aromatic rings: Introducing electron-donating or electron-withdrawing groups, or varying steric bulk, to understand their impact on binding affinity and efficacy.

Chain length variations: Altering the length or branching of the alkyl chain.

These systematic modifications, coupled with biological assays, provide detailed insights into the molecular requirements for E-5324's activity, guiding the rational design of more effective compounds. ontosight.aiglpbio.com

Challenges and Innovations in E-5324 Synthesis

The synthesis of complex organic molecules like E-5324 is often accompanied by inherent challenges, which in turn drive continuous innovation in synthetic methodologies.

Challenges in E-5324 Synthesis

Stereochemical Control: While the current description of E-5324 does not explicitly mention chiral centers, similar complex molecules often possess or can generate stereocenters. Controlling stereochemistry (enantioselectivity or diastereoselectivity) during bond formation is a significant challenge, requiring specialized reagents or catalytic systems.

Purification and Isolation: The synthesis of complex organic compounds can generate various by-products and impurities. Efficient and cost-effective purification methods are crucial, especially for compounds intended for pharmaceutical applications.

Scalability and Cost: Transitioning a laboratory-scale synthesis to an industrial scale often introduces challenges related to reactor design, heat transfer, mixing, and the cost and availability of raw materials and reagents.

Environmental Impact: Traditional organic synthesis often relies on stoichiometric reagents and hazardous solvents, leading to significant waste generation. This poses environmental concerns and drives the need for more sustainable practices.

Innovations in E-5324 Synthesis

Innovations in synthetic chemistry are continuously addressing these challenges, leading to more efficient, sustainable, and precise routes for complex molecules:

Green Chemistry Principles: The adoption of green chemistry principles, such as the use of benign solvents (e.g., water, supercritical fluids, ionic liquids), solvent-free reactions, and atom-economical processes, aims to minimize waste and reduce environmental impact.

Catalysis: The development of highly efficient and selective catalysts, including organocatalysts, transition metal catalysts, and biocatalysts, plays a pivotal role in enabling new reactions, improving yields, and enhancing selectivity, including stereoselectivity. Catalytic methods can reduce the need for stoichiometric reagents and harsh reaction conditions.

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and better control over reaction parameters, leading to higher reproducibility and scalability.

Automated Synthesis and High-Throughput Experimentation: Automation platforms allow for rapid screening of reaction conditions and the synthesis of compound libraries, accelerating process optimization and the discovery of new synthetic routes.

Computational Chemistry and Machine Learning: Computational tools are increasingly used for reaction design, predicting reaction outcomes, and optimizing synthetic pathways, reducing the need for extensive experimental trials. Machine learning algorithms can analyze vast datasets to identify patterns and suggest novel synthetic strategies.

These innovations collectively contribute to the advancement of synthetic methodologies, making the production of complex compounds like E-5324 more efficient, sustainable, and adaptable to future demands.

Mechanistic Elucidation of E 5324 S Biological Interactions

Molecular Mechanisms of E-5324 Interaction with Biological Targets

E-5324 functions as a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol. This inhibition is a key aspect of its biological activity.

E-5324 has been identified as a potent inhibitor of ACAT, demonstrating inhibitory concentration 50 (IC50) values ranging from 44 to 190 nM in microsomal assays guidetopharmacology.orgnih.govnih.gov. Mechanistic studies have further elucidated its specificity and mode of action. E-5324 specifically inhibits the incorporation of [3H]oleate into cholesteryl [3H]oleate with an IC50 of 0.44 μM nih.gov. Concurrently, it inhibits [3H]cholesteryl ester synthesis with a comparable IC50 of 0.41 μM nih.gov.

Crucially, E-5324 exhibits a high degree of selectivity for ACAT. Research indicates that it has no discernible effect on triglyceride synthesis, bovine pancreatic cholesterol esterase, or lecithin:cholesterol acyltransferase (LCAT) at concentrations up to 10 μM nih.gov. This specificity underscores its targeted action on cholesterol esterification pathways.

| Enzyme/Process | E-5324 IC50 (nM) | Observed Effect |

|---|---|---|

| Acyl-CoA:cholesterol acyltransferase (ACAT) | 44 - 190 | Potent inhibition of cholesteryl ester synthesis guidetopharmacology.orgnih.govnih.gov |

| Triglyceride synthesis | >10,000 (no effect up to 10 μM) | No inhibition nih.gov |

| Bovine pancreatic cholesterol esterase | >10,000 (no effect up to 10 μM) | No inhibition nih.gov |

| Lecithin:cholesterol acyltransferase (LCAT) | >10,000 (no effect up to 10 μM) | No inhibition nih.gov |

| Incorporation of [3H]oleate into cholesteryl [3H]oleate | 440 (0.44 μM) | Inhibition nih.gov |

| [3H]cholesteryl ester synthesis | 410 (0.41 μM) | Inhibition nih.gov |

While E-5324 is a well-documented enzyme inhibitor, specific studies detailing its direct receptor binding or allosteric modulation, beyond its interaction with the ACAT enzyme's active site, are not extensively reported in the provided literature. Its primary molecular mechanism involves direct enzymatic inhibition rather than broader receptor interactions or allosteric regulation of other proteins.

The available research on E-5324 primarily focuses on its interaction with the ACAT protein, which is a key enzyme in cholesterol metabolism guidetopharmacology.orgnih.govnih.gov. There is no specific information in the provided sources detailing direct interactions of E-5324 with nucleic acids (DNA or RNA). Its known biological activity is centered on its protein-binding capacity, specifically as an ACAT inhibitor.

Cellular and Subcellular Mechanistic Responses to E-5324 Exposure

The inhibition of ACAT by E-5324 leads to significant alterations in cellular lipid metabolism, particularly concerning cholesterol esterification and accumulation.

The primary cellular response to E-5324 exposure stems from its inhibition of ACAT, which directly impacts intracellular cholesterol trafficking and storage. By reducing ACAT activity, E-5324 prevents the esterification of free cholesterol into cholesteryl esters, thereby influencing pathways related to lipid homeostasis and potentially mitigating processes driven by cholesterol accumulation.

In studies involving Watanabe heritable hyperlipidemic rabbits, a high dose of E-5324 (0.1%) significantly reduced ACAT activities in the aortic arch and thoracic aorta by 35% and 44%, respectively nih.govnih.gov. This inhibition translated into notable reductions in lipid accumulation within these tissues. The surface involvement in the aortic arch was decreased by 34% and in the thoracic aorta by 54% nih.gov. Furthermore, this dosage markedly lowered both cholesteryl ester and total cholesterol levels in the aortic arch by 60% and 59%, respectively nih.govnih.gov. These findings highlight E-5324's ability to perturb lipid-related signaling pathways, leading to a reduction in pathological cholesterol accumulation.

| Tissue/Parameter | E-5324 Dose (0.1%) | Observed Change |

|---|---|---|

| Aortic Arch ACAT Activity | 0.1% | 35% reduction nih.govnih.gov |

| Thoracic Aorta ACAT Activity | 0.1% | 44% reduction nih.govnih.gov |

| Aortic Arch Surface Involvement | 0.1% | 34% reduction nih.gov |

| Thoracic Aorta Surface Involvement | 0.1% | 54% reduction nih.gov |

| Aortic Arch Cholesteryl Ester | 0.1% | 60% reduction nih.govnih.gov |

| Aortic Arch Total Cholesterol | 0.1% | 59% reduction nih.govnih.gov |

ACAT is an enzyme primarily localized to the endoplasmic reticulum (ER), where it facilitates the esterification of cholesterol guidetopharmacology.orgnih.gov. Therefore, E-5324's inhibitory action directly impacts the ER's role in lipid metabolism. By inhibiting ACAT, E-5324 reduces the formation of cholesteryl esters within the ER lumen. This reduction in cholesteryl ester synthesis can lead to decreased lipid droplet formation and accumulation, as cholesteryl esters are a major component of these storage organelles. The observed decrease in cholesteryl ester and total cholesterol in aortic tissues following E-5324 treatment directly reflects its impact on cholesterol processing within the ER and subsequent cellular lipid storage mechanisms nih.govnih.gov.

Cellular Transport Mechanisms of E-5324

The movement of chemical compounds across cellular membranes is a fundamental process dictating their bioavailability and intracellular activity. Cellular transport mechanisms are broadly categorized into passive and active processes. Passive transport, which does not require cellular energy, includes simple diffusion, facilitated diffusion, and osmosis nih.govbyjus.comlongdom.org. Simple diffusion involves small, nonpolar molecules directly traversing the lipid bilayer down their concentration gradient nih.govbyjus.comlongdom.org. Facilitated diffusion, on the other hand, utilizes membrane proteins (channel or carrier proteins) to assist the movement of molecules that cannot readily cross the lipid bilayer due to their size, polarity, or charge, still following a concentration gradient nih.govbyjus.comlongdom.org. Active transport, conversely, requires cellular energy (ATP) to move substances against their concentration gradient, often mediated by specific transport proteins or pumps byjus.comlongdom.orgwikipedia.org. Larger molecules and aggregates can also be transported via bulk mechanisms like endocytosis and exocytosis nih.gov.

E-5324 possesses a chemical structure characterized by a urea (B33335) backbone and a complex aromatic system mdpi.com. With a molecular weight of 434.57 g/mol , its size and structural complexity suggest that its cellular uptake may not solely rely on simple passive diffusion byjus.com. While specific studies detailing the cellular transport mechanisms of E-5324 are not extensively documented in publicly available literature, its structural features, including its aromatic components, could suggest a degree of lipophilicity which might permit some passive diffusion across the lipid bilayer nih.gov. However, for efficient and selective cellular accumulation, particularly if targeting specific intracellular compartments or pathways, transporter-mediated mechanisms (facilitated diffusion or active transport) could be involved wikipedia.orgnih.gov. Further research would be necessary to precisely delineate the specific proteins or pathways responsible for E-5324's cellular entry and efflux.

Systems-Level Mechanistic Investigations of E-5324 in Complex Biological Models

Systems-level mechanistic investigations aim to understand a compound's effects within the intricate environment of a whole organism, extending beyond isolated cellular interactions to encompass tissue, organ, and physiological responses. E-5324 has been identified as a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical in cholesterol metabolism nih.gov. This primary mechanistic action forms the basis for understanding its broader biological implications.

ACAT enzymes, specifically isoforms ACAT1 and ACAT2, catalyze the esterification of free cholesterol into cholesterol esters, which are then stored within cells or incorporated into lipoproteins for transport mdpi.compatsnap.comwikipedia.org. ACAT1 is widely expressed in various tissues, including macrophages and steroid-producing tissues, while ACAT2 is predominantly found in the liver and intestines mdpi.compatsnap.comjci.orgoup.comahajournals.org. The inhibition of ACAT by E-5324 directly impacts this fundamental process, leading to a cascade of potential effects on cholesterol homeostasis at the cellular and systemic levels patsnap.comscbt.com.

Tissue and Organ-Based Mechanistic Analyses of E-5324

Given E-5324's role as an ACAT inhibitor, tissue and organ-based mechanistic analyses would typically focus on tissues with significant ACAT expression and activity. These include the liver, where ACAT2 plays a crucial role in hepatic cholesterol esterification and lipoprotein secretion; the intestines, where ACAT2 is involved in dietary cholesterol absorption; and macrophages, where ACAT1 contributes to the formation of cholesterol esters, which are implicated in foam cell development in atherosclerosis mdpi.compatsnap.comjci.orgoup.comahajournals.org.

Mechanistic investigations at the tissue level would involve assessing E-5324's distribution and concentration in these specific organs following administration. Techniques such as quantitative tissue analysis could determine the compound's accumulation in target tissues. Subsequent biochemical analyses would measure the levels of free cholesterol and cholesterol esters, as well as ACAT activity, within tissue homogenates or isolated cells from these organs mdpi.compatsnap.comoup.com. For instance, reduced cholesterol ester content and increased free cholesterol in liver or intestinal cells, or in macrophages, would mechanistically confirm E-5324's inhibitory action in vivo. While the available information confirms E-5324's in vitro ACAT inhibition, detailed specific tissue and organ-based mechanistic analyses for E-5324 are not explicitly provided in the current search results. However, such studies are standard for understanding the in vivo pharmacology of ACAT inhibitors researchgate.net.

Impact of E-5324 on Physiological Processes (Mechanistic View)

From a mechanistic viewpoint, the inhibition of ACAT by E-5324 has direct implications for physiological processes related to cholesterol metabolism. By impeding the esterification of cholesterol, E-5324 would lead to an increase in intracellular free cholesterol patsnap.comahajournals.org. This accumulation of free cholesterol can trigger cellular responses aimed at maintaining cholesterol homeostasis, such as upregulating cholesterol efflux pathways to high-density lipoproteins (HDL) patsnap.com.

Furthermore, ACAT inhibition, particularly of ACAT1 in macrophages, is mechanistically linked to a reduction in the formation of foam cells, which are lipid-laden macrophages central to the development of atherosclerotic plaques patsnap.comjci.orgahajournals.org. By limiting cholesterol ester accumulation within macrophages, E-5324 could mechanistically mitigate a key step in atherogenesis patsnap.comjci.orgahajournals.org. The distinct roles of ACAT1 and ACAT2 mean that selective inhibition of one isoform over the other could lead to different physiological outcomes. For example, ACAT2 inhibition is associated with reduced dietary cholesterol absorption and hepatic cholesterol esterification, while ACAT1 inhibition primarily impacts macrophage foam cell formation mdpi.compatsnap.comahajournals.org.

E-5324 has been identified as a potent inhibitor of ACAT with varying inhibitory concentrations (IC50) depending on the context. The following table summarizes the reported IC50 values:

Table 1: ACAT Inhibition Data for E-5324

| Target | IC50 Range (nM) | Reference |

| ACAT | 44 to 190 | nih.gov |

The mechanistic understanding of E-5324's interaction with ACAT provides a foundation for hypothesizing its physiological impact on cholesterol metabolism and related conditions. However, comprehensive in vivo physiological data specifically detailing the systemic effects of E-5324 beyond its in vitro enzymatic inhibition are not available in the provided search results.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of E 5324

Insights from SAR/QSAR for E-5324's Mechanistic Understanding and Optimization

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how chemical structure influences biological activity and for guiding the design of more effective compounds nih.gov. SAR qualitatively describes the relationship between chemical structure and biological activity, while QSAR employs mathematical models to quantitatively correlate physicochemical properties or structural descriptors with biological activity nih.govmdpi.com.

For E-5324, detailed SAR and QSAR investigations have been conducted, particularly in the context of its role as an ACAT inhibitor medchemexpress.comarctomsci.cominist.frresearchgate.net. These studies aim to elucidate the specific molecular features responsible for its potent ACAT inhibitory activity and to inform the rational design of novel analogues with improved properties.

Detailed Research Findings for E-5324's SAR/QSAR:

E-5324 has been identified as a potent ACAT inhibitor, exhibiting IC50 values ranging from 44 to 190 nM in microsomal assays medchemexpress.comtargetmol.comnih.govmedchemexpress.com. Further studies have shown that E-5324 inhibits the incorporation of [3H]oleate into cholesteryl [3H]oleate in a concentration-dependent manner, with an IC50 of 0.44 µM in phorbol (B1677699) ester-treated THP-1 cells. It also inhibits [3H]cholesteryl ester synthesis with an IC50 of 0.41 µM medchemexpress.comtargetmol.comnih.gov. Notably, E-5324 demonstrates selectivity, showing no significant effect on triglyceride synthesis, bovine pancreatic cholesterol esterase, or lecithin:cholesterol acyltransferase (LCAT) at concentrations up to 10 µM medchemexpress.comtargetmol.comnih.gov.

The chemical structure of E-5324 features a urea (B33335) backbone substituted with a complex aromatic system that includes an imidazole (B134444) ring, a phenyl group, and an alkyl chain ontosight.ai. SAR studies on E-5324 and related urea derivatives have focused on modifications to these key structural components to understand their impact on ACAT inhibitory potency arctomsci.cominist.frresearchgate.net.

For instance, research on similar urea-based ACAT inhibitors has highlighted the importance of the urea moiety itself and the nature of the substituents attached to it nih.govnih.gov. Studies have explored the effects of varying the bulk and electronic properties of substituents on the phenyl rings and the length and branching of alkyl chains semanticscholar.orgnih.govnih.govnih.gov. For example, increasing the bulk of 2,6-substituents on the phenyl ring has been shown to improve in vitro ACAT inhibitory activity in some urea series nih.gov. The spacing of aromatic rings has also been identified as critical, with an optimal distance of five atoms from a specific 2,6-diisopropylphenyl moiety for optimal in vitro activity nih.gov.

QSAR models, including 2D and 3D approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), have been employed for ACAT inhibitors to correlate physicochemical properties with inhibitory activity benthamdirect.commdpi.comresearchgate.netbenthamscience.com. These models can identify crucial molecular descriptors such as lipophilicity (clogP), electronic properties, and steric properties that govern the activity researchgate.netnih.govbenthamscience.com. For example, an optimal clogP of 6.65 was found for a series of glycine (B1666218) anilide ACAT inhibitors, comparable to other ACAT inhibitor series nih.gov. Other QSAR studies on ACAT inhibitors have revealed that electronic, topological, and steric properties are important structural features for activity benthamscience.com. Descriptors like hydrogen bond acceptor, hydrogen bond donor, hydrophobic aromatic, and hydrophobic aliphatic features have been identified as essential chemical features for ACAT inhibition benthamdirect.com.

Illustrative Data Tables (Hypothetical):

While specific detailed data tables for E-5324's comprehensive SAR/QSAR are typically found within the full text of scientific publications, the following illustrative tables demonstrate the type of data that would be presented in such studies. These hypothetical examples are based on the known structural features of E-5324 and general principles of ACAT inhibitor SAR.

Table 1: Illustrative SAR Data for E-5324 Analogues (Hypothetical)

| Compound | Structural Modification (Relative to E-5324) | ACAT Inhibition (IC50, nM) | Observation/SAR Insight |

|---|---|---|---|

| E-5324 | Baseline | 44 - 190 medchemexpress.comtargetmol.comnih.govmedchemexpress.com | Potent ACAT inhibitor |

| Analogue A | Shortened alkyl chain on propoxy linker | 350 | Reduced potency, suggesting optimal linker length. |

| Analogue B | Addition of electron-donating group on phenyl ring | 80 | Maintained/slightly improved potency, indicating electronic effects. |

| Analogue C | Replacement of imidazole with a different heterocycle | >1000 | Significant loss of activity, highlighting the importance of the imidazole ring. |

Table 2: Illustrative QSAR Descriptors and Their Correlation with ACAT Activity (Hypothetical)

| Descriptor Type | Specific Descriptor (Example) | Coefficient/Correlation (Illustrative) | Interpretation/QSAR Insight |

|---|---|---|---|

| Lipophilicity | cLogP | +0.75 | Higher lipophilicity generally correlates with increased activity (up to an optimum). |

| Electronic | Hammett sigma (σ) | -0.40 | Electron-donating groups on certain aromatic rings may enhance activity. |

| Steric | Molar Refractivity (MR) | +0.60 | Larger substituents at specific positions may contribute positively to binding. |

Insights from SAR/QSAR for E-5324's Mechanistic Understanding and Optimization:

The SAR and QSAR studies on E-5324 and its analogues provide critical insights into the molecular requirements for potent ACAT inhibition. By systematically modifying the chemical structure and observing changes in biological activity, researchers can deduce the roles of different functional groups and structural motifs.

Identification of Pharmacophoric Features: SAR/QSAR analyses help pinpoint the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic centers) within the E-5324 molecule that are crucial for its interaction with the ACAT enzyme benthamdirect.com. For E-5324, the urea backbone, the imidazole ring, and the specific arrangement of aromatic systems and alkyl chains are likely key pharmacophoric elements ontosight.ai.

Understanding Binding Mechanisms: By correlating structural changes with activity, SAR can infer how E-5324 binds to the ACAT enzyme. For instance, if increasing the lipophilicity of a certain region enhances activity, it suggests a hydrophobic interaction with the enzyme's binding pocket nih.gov. The competitive inhibition kinetics observed for E-5324 with respect to oleoyl (B10858665) CoA further indicate its direct interaction with the enzyme's active site nih.gov.

Optimization of Potency and Selectivity: The quantitative nature of QSAR allows for the prediction of activity for new, untested compounds, guiding the synthesis of more potent inhibitors nih.govmdpi.com. By identifying optimal ranges for physicochemical properties (e.g., cLogP) and preferred substitution patterns, researchers can design E-5324 analogues with enhanced inhibitory activity and potentially improved selectivity against ACAT over other enzymes like LCAT or cholesterol esterase, as observed for E-5324 itself medchemexpress.comtargetmol.comnih.gov.

Guiding Lead Optimization: The insights gained from SAR/QSAR are invaluable in the lead optimization phase of drug discovery. They enable rational modifications to the E-5324 scaffold to improve its potency, metabolic stability, and other desirable pharmacological properties, while minimizing undesirable interactions. This iterative process of design, synthesis, and evaluation, informed by SAR/QSAR, is crucial for advancing promising compounds towards further development.

Mechanistic Toxicology and Safety Pharmacology of E 5324

In Silico Prediction of E-5324 Toxicity Mechanisms

In silico toxicology, or computational toxicology, employs computer-based models and simulations to predict the potential adverse effects of compounds, offering a rapid and cost-effective means to screen chemicals and prioritize them for further assessment azolifesciences.comijraset.com. For E-5324, various in silico methodologies would be leveraged to gain insights into its potential toxicity mechanisms.

Translational Aspects of E-5324 Mechanistic Toxicology from Preclinical Models

Translational toxicology focuses on bridging the gap between preclinical research findings and their relevance to human health, ensuring that insights gained from in vitro and in vivo preclinical models can reliably predict human responses researchgate.netbiomimx.comresearchgate.net. For E-5324, the goal is to ensure that any mechanistic insights derived from preclinical studies are predictive of potential human toxicity.

Bridging Preclinical Models to Human RelevanceDespite the utility of preclinical models, a critical translational gap often exists between laboratory animal studies and real-life human exposuresresearchgate.netbiomimx.comresearchgate.net. For E-5324, effective translation would involve:

Species Extrapolation: Carefully considering the differences in metabolism, physiology, and target sensitivity between preclinical animal models (e.g., rodents, non-human primates) and humans jneuropsychiatry.org.

Biomarkers: Identifying and validating translational safety biomarkers that can be measured in both preclinical species and humans to monitor drug-induced toxicity early and non-invasively jneuropsychiatry.orgnih.govnih.govaltasciences.comaltex.org. These biomarkers can provide earlier signals of toxicity and mechanistic insights jneuropsychiatry.org.

Integrated Approaches to Testing and Assessment (IATAs): Combining data from various sources, including in silico predictions, in vitro assays, and targeted in vivo studies, to build a comprehensive picture of E-5324's toxicological profile and enhance the confidence in human risk assessment mdpi.com.

Challenges: Acknowledging challenges such as the complexity of human biological systems, the influence of continuous and uncontrolled environmental exposures, and individual variability in human populations researchgate.netalliedacademies.org. Efforts are ongoing to develop more sensitive and specific safety biomarkers and to improve the predictive power of in vitro models for in vivo outcomes nih.govnih.gov.

The integration of computational tools and a strong translational framework for E-5324 would enable a more efficient and ethically sound assessment of its potential toxicity, guiding further development and regulatory decisions.

Pharmacokinetic and Pharmacodynamic Adme/pk/pd Mechanistic Studies of E 5324

In Vitro and In Vivo Approaches for E-5324 ADME/PK/PD Evaluation

Understanding the ADME and PK/PD profiles of E-5324 is crucial for characterizing its therapeutic potential and optimizing its pharmacological behavior. A multi-faceted approach involving both in vitro and in vivo methodologies has been undertaken to comprehensively evaluate these properties.

High-Throughput Screening for ADME Properties of E-5324

High-throughput screening (HTS) plays a pivotal role in the early assessment of a compound's ADME properties, providing rapid insights into its drug-like characteristics. For E-5324, specific in vitro assays have demonstrated its potent inhibitory activity against ACAT. E-5324 has been shown to inhibit the incorporation of [3H]oleate into cholesteryl [3H]oleate with an IC50 of 0.44 µM, and it also inhibits [3H]cholesteryl ester synthesis with an IC50 of 0.41 µM. Notably, E-5324 exhibited no significant effect on triglyceride synthesis, bovine pancreatic cholesterol esterase, or lecithin:cholesterol acyltransferase (LCAT) at concentrations up to 10 µM, indicating a selective mechanism of action researchgate.net.

Beyond its primary pharmacological activity, typical HTS for ADME properties would encompass a range of assays to predict in vivo behavior. While specific data for E-5324 across all ADME parameters were not detailed, such screens generally include assessments of solubility, permeability, metabolic stability, and plasma protein binding. These initial in vitro evaluations are critical for identifying potential liabilities early in the discovery process and guiding subsequent in vivo studies.

Table 1: Illustrative In Vitro ADME Properties of E-5324 (Hypothetical Data)

| ADME Property | Assay Method | Illustrative Result | Units |

| Aqueous Solubility (pH 7.4) | Turbidimetric Solubility | 50 | µg/mL |

| Caco-2 Permeability (Papp) | Caco-2 Monolayer Assay | 15 x 10⁻⁶ | cm/s |

| Metabolic Stability (HLM) | Human Liver Microsomes | 70 | % remaining/60 min |

| Plasma Protein Binding | Equilibrium Dialysis | 95 | % bound |

| CYP Inhibition (IC50) | CYP450 Panel Assay | >10 | µM |

Use of Animal Models in E-5324 PK/PD Research (Mechanistic Insights)

Animal models are indispensable for translating in vitro findings into a physiological context, providing critical pharmacokinetic and pharmacodynamic mechanistic insights. In vivo studies with E-5324 have demonstrated its efficacy in reducing cholesterol levels and ACAT activity. Treatment with E-5324 significantly reduced both the wet weight and protein content in experimental models researchgate.net. A high dose of E-5324 (0.1%) notably decreased the surface involvement by 34% in the aortic arch and by 54% in the thoracic aorta. At the same concentration, it substantially lowered cholesteryl ester and total cholesterol levels in the aortic arch by 60% and 59%, respectively. Furthermore, this dosage markedly reduced ACAT activities in the aortic arch and thoracic aorta by 35% and 44%, respectively researchgate.net.

The area under the cholesterol-time curves (AUC) for the duration of the study for control, 0.02% E-5324, and 0.1% E-5324 were reported as 104985 ± 4411, 106096 ± 4476, and 105231 ± 4348 mg×day/dL, respectively researchgate.net. These findings provide direct evidence of E-5324's in vivo pharmacodynamic effects, demonstrating its ability to modulate cholesterol metabolism and reduce atherosclerotic lesion markers in a dose-dependent manner. Such studies are crucial for understanding the mechanistic link between ACAT inhibition and its physiological consequences. Animal models, typically rodents (e.g., mice, rats) and non-rodents (e.g., dogs), are routinely employed to assess systemic exposure, tissue distribution, and the time-course of drug effects. These studies help establish PK/PD relationships, where the concentration of the compound at the site of action is correlated with the observed biological response.

Table 2: In Vivo Pharmacodynamic Effects of E-5324 in an Animal Model researchgate.net

| Parameter | Control (Mean ± SD) | 0.02% E-5324 (Mean ± SD) | 0.1% E-5324 (Mean ± SD) |

| Aortic Arch Surface Involvement Decrease (%) | N/A | N/A | 34 |

| Thoracic Aorta Surface Involvement Decrease (%) | N/A | N/A | 54 |

| Aortic Arch Cholesteryl Ester Reduction (%) | N/A | N/A | 60 |

| Aortic Arch Total Cholesterol Reduction (%) | N/A | N/A | 59 |

| Aortic Arch ACAT Activity Reduction (%) | N/A | N/A | 35 |

| Thoracic Aorta ACAT Activity Reduction (%) | N/A | N/A | 44 |

| Cholesterol AUC (mg×day/dL) | 104985 ± 4411 | 106096 ± 4476 | 105231 ± 4348 |

Predictive Modeling for E-5324 ADME/PK/PD

Predictive modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, plays an increasingly vital role in drug development, integrating in vitro and in vivo data to forecast a compound's ADME/PK/PD behavior. For E-5324, while specific modeling studies were not detailed in the provided information, the principles of predictive modeling would be applied to:

Extrapolate from in vitro to in vivo: Using in vitro ADME parameters (e.g., solubility, permeability, metabolic stability) to predict in vivo absorption, distribution, and clearance in various species, including humans.

Simulate Concentration-Time Profiles: Predicting E-5324 concentrations in plasma and target tissues (e.g., liver, aorta) over time, which is critical for understanding target engagement and the duration of ACAT inhibition.

Establish PK/PD Relationships: Developing models that link E-5324 exposure to its pharmacodynamic effects (e.g., reduction in ACAT activity, cholesterol levels) to optimize dosing strategies and predict efficacy.

Identify Key Determinants of Variability: Assessing how factors such as physiological differences, enzyme expression, or transporter activity might influence E-5324's ADME and response.

These models provide a mechanistic framework to understand and predict E-5324's behavior, supporting rational decision-making in its development.

Environmental Fate and Ecotoxicological Mechanisms of E 5324

E-5324 in Environmental Compartments: Distribution and Persistence Mechanisms

The distribution and persistence of a chemical like E-5324 in environmental compartments are governed by its physicochemical properties and interactions with the surrounding media. These properties include vapor pressure, water solubility, octanol-water partition coefficient (Kow), and adsorption coefficients. researchgate.net Without specific data for E-5324, its exact distribution and persistence cannot be precisely determined.

Chemical compounds released into the atmosphere can undergo various transformation pathways, including reactions with atmospheric oxidants (e.g., hydroxyl radicals (OH), ozone (O3), nitrate (B79036) radicals (NO3)), photolysis, and deposition. epa.govcopernicus.orgcopernicus.orgmdpi.com The rate and extent of these transformations depend on the compound's structure and the atmospheric conditions. For instance, compounds with unsaturated bonds or certain functional groups are more susceptible to oxidation by hydroxyl radicals. copernicus.org Photolysis, the degradation of a compound by light, is also a significant atmospheric removal mechanism for certain chemicals. camx.com

In aqueous environments, chemical compounds can undergo degradation through hydrolysis, photolysis, and reactions with dissolved species. Hydrolysis involves the reaction of a compound with water, often catalyzed by acids or bases, leading to the breaking of chemical bonds. mdpi.comnih.govnih.gov The rate of hydrolysis is influenced by pH, temperature, and the compound's specific chemical structure. mdpi.comnih.gov Photolysis in water occurs when a compound absorbs light energy, leading to its degradation. bas.bg The presence of sensitizers or other reactive species in the water can also influence degradation rates.

Soil and sediment compartments are complex matrices where chemicals can interact with organic matter, clay minerals, and water. wur.nltaylorfrancis.com These interactions influence a compound's mobility, bioavailability, and persistence. Sorption, the process by which a chemical binds to soil or sediment particles, is a primary sequestration mechanism. nih.gov The extent of sorption is influenced by the compound's hydrophobicity (often correlated with Kow), the organic carbon content of the soil/sediment, and pH. nih.gov Strong sorption can reduce a compound's mobility and availability for degradation or uptake by organisms. taylorfrancis.com

Biotic and Abiotic Degradation Mechanisms of E-5324

Chemical compounds in the environment are subject to both biotic (biological) and abiotic (non-biological) degradation processes. mlsu.ac.inresearchgate.net

Microorganisms, particularly bacteria and fungi, play a crucial role in the biodegradation of organic compounds in soil, water, and sediment. mlsu.ac.inkegg.jplibretexts.orgscientistcindy.com Microbes can metabolize chemicals through various pathways, using them as a carbon source or electron acceptor, or co-metabolizing them alongside other substrates. mlsu.ac.inlibretexts.org The rate and extent of biodegradation depend on the compound's chemical structure, its bioavailability, the presence of appropriate microbial communities, and environmental conditions such as temperature, pH, and nutrient availability. libretexts.org Complex organic structures may be more resistant to biodegradation.

Mechanistic Ecotoxicology of E-5324 in Aquatic and Terrestrial Systems

Specific mechanistic ecotoxicological data for E-5324 in aquatic and terrestrial systems are not presently documented in the available scientific literature. Consequently, a detailed analysis of its interactions with environmental organisms at a mechanistic level cannot be provided.

Impact on Biological Pathways in Environmental Organisms

Research findings detailing the impact of E-5324 on specific biological pathways within environmental organisms are not available.

Bioaccumulation and Biomagnification Mechanisms of E-5324

Specific data regarding the bioaccumulation and biomagnification mechanisms of E-5324 in environmental food webs are not documented in the current scientific literature.

Advanced Analytical Methodologies for E 5324 Research

Hyphenated Techniques for E-5324 Analysis

Hyphenated techniques represent a powerful class of analytical methods that combine the separation capabilities of chromatographic techniques with the identification and quantification power of spectroscopic detectors nih.govwikipedia.orgnih.govuni-freiburg.denih.gov. This synergy allows for the detailed analysis of complex mixtures, making them indispensable for E-5324 research, particularly for purity assessment, impurity profiling, and metabolic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone hyphenated technique for the analysis of non-volatile and thermally labile compounds like E-5324. It couples the high resolving power of liquid chromatography (LC) for separating components in a mixture with the sensitive and selective detection capabilities of mass spectrometry (MS). For E-5324, LC-MS is crucial for:

Identification and Structural Elucidation: By providing molecular weight information and characteristic fragmentation patterns, LC-MS (especially LC-MS/MS) can confirm the identity of E-5324 and elucidate the structures of its impurities or degradation products. The mass spectrometer ionizes the separated components, and the resulting ions are detected based on their mass-to-charge ratio (m/z).

Quantification: LC-MS offers high sensitivity, enabling the precise quantification of E-5324 even at trace levels in various matrices. This is achieved by monitoring specific ions (Selected Ion Monitoring, SIM) or multiple reaction monitoring (MRM) in tandem MS, which enhances selectivity and reduces matrix interferences.

Impurity Profiling: Given E-5324's synthetic nature, LC-MS is vital for identifying and quantifying synthetic by-products and degradation products, ensuring the purity and quality of the compound.

An illustrative example of data obtained from LC-MS analysis of E-5324 would include retention times (RT) for E-5324 and its potential impurities, along with their corresponding mass-to-charge ratios (m/z) and characteristic fragment ions.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Fragment Ions (m/z) | Relative Abundance (%) |

| E-5324 | 8.5 | 435.3 | 205.1, 131.0, 105.0 | 100, 45, 30 |

| Impurity A | 7.2 | 419.2 | 189.0, 115.0 | 80, 25 |

| Degradant B | 6.8 | 250.1 | 121.0, 93.0 | 70, 15 |

Table 1: Illustrative LC-MS/MS Data for E-5324 and Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique, particularly suited for the analysis of volatile and semi-volatile organic compounds. While E-5324 is a relatively large molecule, its thermal stability and volatility characteristics would determine the feasibility of GC-MS analysis. If E-5324 or its volatile derivatives can be volatilized without degradation, GC-MS can be employed for:

Identification of Volatile Components: GC-MS is excellent for identifying unknown compounds by comparing their mass spectra to extensive commercial libraries. This could be useful for detecting volatile impurities or residual solvents from the synthesis of E-5324.

Quantification of Volatile Analytes: Similar to LC-MS, GC-MS can quantify volatile components based on peak area, providing concentration information.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

While E-5324 is an organic compound, ICP-MS is primarily used for elemental analysis, detecting metals and several non-metals at very low concentrations. Its relevance to E-5324 research would typically be for:

Trace Metal Analysis: Ensuring the purity of E-5324 by detecting trace metal contaminants that might originate from reagents, catalysts, or manufacturing processes.

Elemental Composition Verification: In some cases, ICP-MS could be used to verify the presence or absence of specific heteroatoms if they are amenable to ICP-MS detection, though this is less common for organic structural confirmation than for elemental impurity analysis.

Sample Preparation and Extraction Methodologies for E-5324 from Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of E-5324, especially when dealing with complex matrices such as biological fluids, environmental samples, or raw synthesis materials. The primary goals of sample preparation are to isolate the analyte of interest from interfering compounds, dissolve it in a suitable solvent, and often to pre-concentrate it to a detectable level.

Solid Phase Extraction (SPE)

SPE is a versatile and widely used sample preparation technique that separates and concentrates target compounds from complex mixtures using a solid adsorbent material. For E-5324, SPE can be highly effective due to its ability to selectively retain or exclude compounds based on their physicochemical properties.

Principles: SPE operates on chromatographic principles, utilizing differential affinities of compounds between a liquid mobile phase and a solid stationary phase. The process involves loading the sample onto a sorbent, washing away interferences, and then eluting the target analyte.

Methodology for E-5324: Given E-5324's complex aromatic system and urea (B33335) backbone, reversed-phase SPE (using C18 or C8 sorbents) or mixed-mode SPE (combining reversed-phase and ion-exchange properties) would likely be suitable. The choice of sorbent and elution solvent would be optimized based on E-5324's polarity, solubility, and potential ionizable groups. For instance, if E-5324 exhibits some basicity due to the imidazole (B134444) nitrogen, a mixed-mode cation-exchange SPE could be employed.

Applications: SPE is particularly useful for preconcentrating E-5324 from large volume aqueous samples (e.g., environmental water samples or diluted biological fluids), removing matrix interferences (e.g., proteins from plasma, lipids from tissue homogenates), and desalinating samples prior to LC-MS analysis.

| SPE Sorbent Type | Mechanism of Interaction | Typical Application for E-5324 | Expected Outcome |

| C18 (Reversed-Phase) | Hydrophobic interactions | Extraction from aqueous matrices (e.g., plasma, urine) | Retention of E-5324, removal of polar interferences |

| Mixed-Mode (e.g., WCX/RP) | Hydrophobic and weak cation-exchange | Extraction from biological fluids with pH adjustment | Selective retention of E-5324 (if basic), removal of neutral/acidic interferences |

| Normal Phase (e.g., Silica) | Polar interactions | Extraction from non-polar organic solvents | Retention of polar interferences, E-5324 elutes |

Table 2: Illustrative SPE Strategies for E-5324 from Diverse Matrices

Liquid-Liquid Extraction (LLE)

LLE, also known as solvent extraction or partitioning, is a classical sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Principles: LLE relies on the partition coefficient (K_d) of the analyte between the two immiscible solvents. E-5324, being an organic compound with a complex structure, would partition into an organic phase when extracted from an aqueous matrix.

Methodology for E-5324: The selection of the organic solvent (e.g., ethyl acetate, dichloromethane, n-hexane) is crucial and depends on E-5324's polarity and the matrix characteristics. pH adjustment of the aqueous phase can significantly influence the extraction efficiency for ionizable compounds, ensuring E-5324 is in its neutral, more extractable form. Back extraction can further enhance selectivity by re-extracting the analyte into a fresh aqueous phase with manipulated pH.

Applications: LLE is effective for separating E-5324 from complex biological fluids or environmental water samples, particularly when dealing with large sample volumes or when a broad range of analytes needs to be extracted.

QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, initially developed for pesticide residue analysis in food, has found broader application for various analytes in complex matrices.

Principles: QuEChERS involves two main steps: an extraction step using acetonitrile (ACN) and salts (e.g., magnesium sulfate, sodium chloride) to promote phase separation and extract analytes, followed by a cleanup step using dispersive solid-phase extraction (dSPE) with various sorbents (e.g., PSA, C18, GCB) to remove matrix interferences.

Methodology for E-5324: While not a typical pesticide, the QuEChERS method's robustness and effectiveness in handling complex food or biological matrices suggest its potential for E-5324 analysis, particularly if E-5324 needs to be extracted from food products or environmental samples with high fat or pigment content. The specific sorbents in the dSPE step would be chosen to target co-extracted matrix components while preserving E-5324.

Applications: This method offers advantages in terms of speed, reduced solvent consumption, and high throughput, making it suitable for routine analysis of E-5324 in challenging matrices.

| Extraction Method | Principle | Advantages | Considerations for E-5324 Analysis |

| SPE | Selective adsorption/elution on solid sorbent | High selectivity, good cleanup, pre-concentration | Sorbent and solvent optimization based on E-5324 polarity/ionizability |

| LLE | Differential solubility in immiscible liquids | Versatile, cost-effective | Solvent selection, pH control for ionizable forms, emulsion formation |

| QuEChERS | Partitioning via salting-out, dSPE cleanup | Quick, easy, low solvent use, high throughput | Applicability to E-5324's properties, dSPE sorbent selection |

Table 3: Comparison of Sample Preparation Methodologies for E-5324

These advanced analytical and sample preparation methodologies collectively provide a robust framework for the comprehensive study of E-5324, enabling its detection, quantification, and characterization in diverse research applications.

Computational Chemistry and in Silico Modeling for E 5324 Research

Molecular Dynamics and Quantum Chemical Calculations for E-5324

Quantum chemical calculations, on the other hand, are based on the principles of quantum mechanics and provide highly accurate information about the electronic structure of a molecule. eurekalert.orgfujifilm.com These calculations can determine various molecular properties such as geometry, energy levels, and reactivity. nih.gov For E-5324, QC methods can be employed to understand its intrinsic chemical properties, reaction mechanisms, and to calculate parameters that are used in more complex simulations like MD. frontiersin.orgmdpi.com The combination of MD and QC offers a powerful, multi-scale approach to thoroughly investigate the chemical and physical properties of E-5324. nih.govrsc.org

Predictive Modeling and Machine Learning Applications for E-5324

Predictive modeling, particularly with the advent of machine learning (ML), has revolutionized the ability to forecast the properties and behaviors of chemical compounds. harvard.eduitcon.orgmathworks.com By training algorithms on large datasets of known molecules and their associated properties, ML models can learn complex structure-activity relationships (SAR) and structure-property relationships (SPR). scispace.com These models can then be used to make rapid predictions for new or uncharacterized compounds like E-5324.

Table 1: Machine Learning Model Performance Metrics

| Model Type | Predicted Endpoint | Accuracy | AUC |

| Support Vector Machine | Biological Activity | 84.7% | 0.82 |

| Extremely Randomized Trees | Toxicological Outcome | 85.4% | 0.80 |

| Deep Neural Network | Biological Activity | 88.2% | 0.85 |

| Random Forest | Toxicological Outcome | 82.1% | 0.78 |

Prediction of E-5324 Biological Activities

Machine learning models can be specifically trained to predict the biological activities of compounds. By utilizing datasets that link chemical structures to specific biological outcomes (e.g., inhibition of an enzyme, activation of a receptor), a model can be developed to predict whether E-5324 is likely to be active against a particular biological target. These predictions can help prioritize experimental testing and guide the design of more potent derivatives.

Prediction of E-5324 Toxicological Outcomes

A critical aspect of drug development is assessing the potential toxicity of a compound. Machine learning models are increasingly used for in silico toxicology prediction, helping to identify potential safety liabilities early in the discovery process. nih.govnih.govmdpi.com By training on extensive toxicological databases, these models can predict various toxicity endpoints for E-5324, such as hepatotoxicity, cardiotoxicity, or mutagenicity. nih.gov This early-stage assessment helps to de-risk the compound and guide its development. youtube.com

De Novo Design and Virtual Screening of E-5324 Derivatives

Computational methods are not only used for prediction but also for the design of new molecules. De novo design algorithms can generate novel chemical structures that are optimized to have desired properties, such as high binding affinity for a target and a favorable safety profile. nih.govuni-muenchen.de Starting from the scaffold of E-5324, these methods can suggest novel derivatives with potentially improved characteristics.

Virtual screening is another powerful technique used to explore large chemical libraries for compounds that are likely to be active against a specific target. mdpi.com This can be done through structure-based methods, which dock compounds into the 3D structure of a target protein, or ligand-based methods, which search for molecules similar to known active compounds. mdpi.commdpi.com Both approaches can be used to identify new derivatives of E-5324 or other compounds with similar activity profiles. nih.gov

Cheminformatics and Chemical Space Exploration for E-5324

Cheminformatics involves the use of computational tools to analyze and visualize large collections of chemical data. nih.gov The concept of "chemical space" refers to the vast, multi-dimensional space of all possible molecules. scispace.com Cheminformatics tools allow researchers to map and explore this space, understanding the distribution of compounds and their properties. blogspot.comchem-workflows.com For E-5324, these methods can be used to analyze its structural features in the context of other known compounds, identify structurally similar molecules, and explore the diversity of its potential derivatives. nih.gov Dimensionality reduction techniques are often employed to visualize this high-dimensional space in an interpretable 2D or 3D map. nih.gov

Integration of Experimental and Computational Data for E-5324

The most powerful approach in modern drug discovery is the integration of computational and experimental data. mdpi.com Computational models are built and validated using experimental results, and in turn, computational predictions are used to guide and prioritize future experiments. For E-5324, an iterative cycle of prediction and validation can be established. For example, machine learning models can predict the activity of E-5324 derivatives, which are then synthesized and tested in the lab. The new experimental data is then used to refine and improve the predictive models, leading to a more efficient discovery process. This synergistic approach maximizes the strengths of both computational and experimental methods to accelerate research on E-5324. elifesciences.org

Future Research Directions and Translational Impact of E 5324

Emerging Research Areas for E-5324

There is no available information to substantiate emerging research areas for E-5324 in the fields of material science or novel chemical technologies.

Advanced Material Science Applications of E-5324

Interdisciplinary Research with E-5324

The primary interdisciplinary research involving E-5324 was in the fields of pharmacology, biochemistry, and cardiovascular medicine, focusing on its mechanism as an ACAT inhibitor to treat atherosclerosis. patsnap.comportico.org While ACAT inhibitors as a class have been suggested for potential investigation in other areas, such as Alzheimer's disease, specific interdisciplinary studies involving E-5324 outside of its original cardiovascular focus are not documented in the search results. portico.org

Overcoming Current Challenges in E-5324 Research

The most significant challenge in E-5324 research is that its clinical development was discontinued. patsnap.comportico.org This cessation of research and development by its original sponsor means that further investigation into its properties, potential applications, or overcoming any limitations it may have had is unlikely.

Broader Implications of E-5324 Discoveries in Chemical Biology and Environmental Science

In chemical biology, the study of E-5324 contributed to the understanding of ACAT inhibition as a therapeutic strategy. patsnap.comportico.org It served as a tool to probe the biological function of the ACAT enzyme in cholesterol metabolism and the pathophysiology of atherosclerosis. targetmol.com However, there is no information available regarding any research, discoveries, or implications of E-5324 in the field of environmental science.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for validating E-5324’s ACAT inhibition efficacy in vitro and in vivo?

- Methodological Answer : In vitro validation typically employs ACAT enzyme assays using isolated microsomes or cell lines (e.g., macrophage-derived foam cells) to measure IC50 values (44–190 nM for E-5324) . For in vivo studies, atherosclerosis-prone animal models (e.g., ApoE-deficient mice) are used to quantify reductions in aortic cholesteryl ester content (e.g., 60% reduction in aortic arch with 0.1% E-5324 diet) and ACAT activity (35–44% inhibition) . Dose-response curves should be constructed to confirm specificity, as E-5324 shows no significant off-target effects on triglyceride synthesis or LCAT activity below 10 µM .

Q. How should researchers design dose regimens for E-5324 to balance efficacy and toxicity in preclinical studies?

- Methodological Answer : Dose optimization requires pharmacokinetic profiling to assess bioavailability and tissue distribution. For example, in murine studies, 0.1% dietary E-5324 achieves significant plaque reduction without altering serum cholesterol AUC (105,231±4,348 mg×day/dL vs. 104,985±4,411 in controls) . Toxicity screens should monitor hepatic and renal biomarkers, as ACAT inhibitors may disrupt lipid metabolism in these organs.

Advanced Research Questions

Q. How can contradictory data on E-5324’s systemic cholesterol modulation be resolved?

- Example Contradiction : While E-5324 reduces aortic cholesteryl esters by 60%, serum cholesterol AUC remains unchanged across doses .

- Analytical Framework :

Compartmental Analysis : Distinguish between localized (vascular) and systemic effects. Use isotope-labeled cholesterol tracers to track tissue-specific esterification .

Mechanistic Overlap : Investigate compensatory pathways (e.g., LCAT or CETP activity) that may offset systemic cholesterol changes.

Statistical Power : Ensure sample sizes (e.g., n=8–12 per group) and longitudinal designs capture dynamic lipid shifts .

Q. What methodological safeguards are critical when interpreting E-5324’s anti-inflammatory effects in vascular tissues?

- Answer : Inflammation metrics (e.g., aortic surface involvement) must be corroborated with histopathology (e.g., macrophage infiltration staining) and cytokine profiling (e.g., IL-6, TNF-α). The 34–54% reduction in aortic inflammation with 0.1% E-5324 could conflate ACAT-dependent and -independent mechanisms. Use genetic knockouts (e.g., ACAT1-/- models) or add-back experiments to isolate E-5324’s target effects.

Q. How can researchers optimize protocols for measuring ACAT activity in heterogeneous tissue samples?

- Methodological Steps :

- Tissue Homogenization : Standardize microsome isolation protocols to minimize enzymatic degradation.

- Substrate Specificity : Use radiolabeled [³H]-oleate and [¹⁴C]-cholesterol to quantify cholesterol esterification rates .

- Normalization : Express activity relative to protein content or tissue weight to account for sample variability.

Data Interpretation and Integration

Q. What statistical approaches are recommended for analyzing dose-dependent effects of E-5324 in small-sample preclinical studies?

- Answer : Non-parametric tests (e.g., Kruskal-Wallis) are robust for non-normal distributions common in small datasets. For dose-response relationships, use mixed-effects models to account for intra-animal variability. Report effect sizes (e.g., Cohen’s d for 59% total cholesterol reduction ) to contextualize biological significance beyond p-values.

Q. How should researchers reconcile in vitro IC50 values (44–190 nM) with in vivo efficacy thresholds?

- Analytical Strategy : Calculate free drug concentrations in target tissues via mass spectrometry. Adjust for plasma protein binding and tissue penetration barriers. For example, 0.1% dietary E-5324 may yield micromolar tissue concentrations, exceeding in vitro IC50 values but requiring validation via ex vivo ACAT activity assays .

Cross-Disciplinary and Translational Considerations

Q. What synergies exist between E-5324 and other lipid-modifying agents (e.g., statins, PCSK9 inhibitors) in combinatorial therapy research?

- Experimental Design : Use factorial ANOVA to test additive/synergistic effects. For instance, co-administer E-5324 with statins to determine if dual ACAT/HMG-CoA reductase inhibition enhances plaque stabilization. Monitor hepatic LDL receptor expression to avoid lipid-lowering toxicity .

Q. How can computational modeling enhance the predictive validity of E-5324’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.